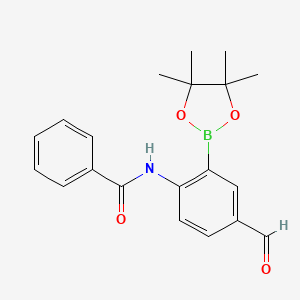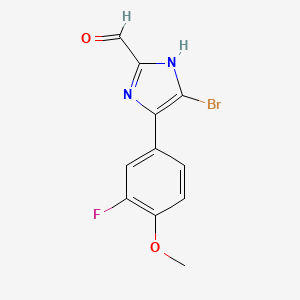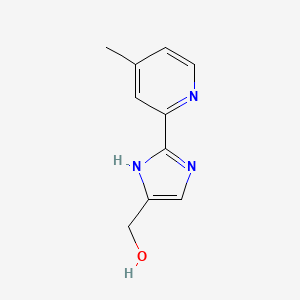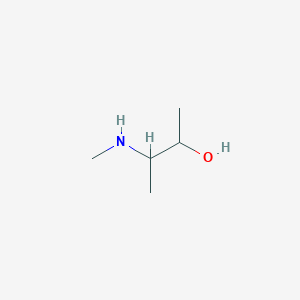
(Z)-6-Tridecenoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-6-Tridecenoic Acid is an unsaturated fatty acid with a double bond located at the sixth carbon from the carboxyl end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-Tridecenoic Acid typically involves the use of olefin metathesis reactions. One common method is the cross-metathesis of 1-decene with ethylene in the presence of a ruthenium-based catalyst. The reaction conditions often include moderate temperatures and pressures to ensure high yield and selectivity.
Industrial Production Methods: On an industrial scale, this compound can be produced through the hydrolysis of triglycerides followed by selective hydrogenation. This method allows for the efficient production of the compound with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-6-Tridecenoic Acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bond results in the formation of tridecanoic acid.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Tridecanoic acid.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
(Z)-6-Tridecenoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Wirkmechanismus
The mechanism of action of (Z)-6-Tridecenoic Acid involves its interaction with cellular membranes and enzymes. The double bond in the fatty acid chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites.
Vergleich Mit ähnlichen Verbindungen
Oleic Acid: Another unsaturated fatty acid with a double bond at the ninth carbon.
Linoleic Acid: Contains two double bonds at the ninth and twelfth carbons.
Palmitoleic Acid: An unsaturated fatty acid with a double bond at the seventh carbon.
Uniqueness: (Z)-6-Tridecenoic Acid is unique due to the position of its double bond, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological membranes and enzymes, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H24O2 |
|---|---|
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
tridec-6-enoic acid |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h7-8H,2-6,9-12H2,1H3,(H,14,15) |
InChI-Schlüssel |
JFSULGQQCJJKOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-(2-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13690336.png)
